molecular formula C7H5F3N2O3 B13364809 2-Amino-6-(trifluoromethoxy)nicotinic acid

2-Amino-6-(trifluoromethoxy)nicotinic acid

Cat. No.: B13364809
M. Wt: 222.12 g/mol
InChI Key: HGYWWHNRJQKAHQ-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethoxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a trifluoromethoxy group at the 6-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethoxy)nicotinic acid typically involves the introduction of the trifluoromethoxy group and the amino group onto the nicotinic acid ring. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes nitration to introduce the nitro group. The nitro group is then reduced to an amino group, followed by carboxylation to form the nicotinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the nicotinic acid ring .

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of voltage-dependent sodium channels, which are involved in the transmission of nerve impulses. This inhibition can lead to neuroprotective effects and anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(trifluoromethoxy)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

2-amino-6-(trifluoromethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14)

InChI Key

HGYWWHNRJQKAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)OC(F)(F)F

Origin of Product

United States

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